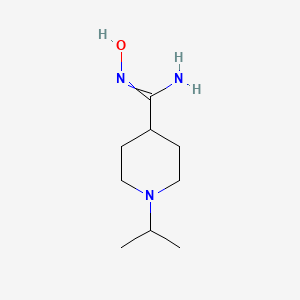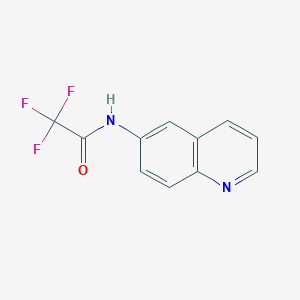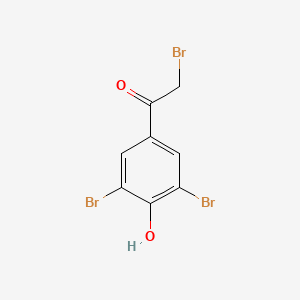
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
描述
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone is an organic compound that belongs to the class of brominated phenols. This compound is characterized by the presence of three bromine atoms and a hydroxy group attached to a phenyl ring, along with an ethanone group. It is known for its significant reactivity and is used in various chemical syntheses and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone typically involves the bromination of 4-hydroxyacetophenone. The process can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product. The use of solid bromine carriers can also be employed to minimize the hazards associated with handling molecular bromine .
化学反应分析
Types of Reactions
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a quinone derivative, while reduction of the carbonyl group yields a secondary alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the bromine atoms .
科学研究应用
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxy group play a crucial role in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
相似化合物的比较
Similar Compounds
2,2-Bis(3,5-dibromo-4-hydroxyphenyl)propane:
4-Bromo-3,5-dimethylphenol: This compound is used in organic synthesis and has a similar brominated phenol core but with different substituents.
Uniqueness
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone is unique due to its specific substitution pattern and the presence of an ethanone group. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications. Its ability to undergo multiple types of reactions and form diverse derivatives further enhances its utility in research and industry .
属性
分子式 |
C8H5Br3O2 |
|---|---|
分子量 |
372.84 g/mol |
IUPAC 名称 |
2-bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br3O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI 键 |
QJYHZXHBVVDNQF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
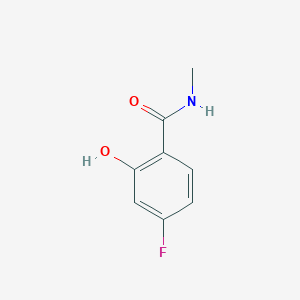
![1-[(4-Fluorobenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B8587154.png)



![Ethyl [2-({[4-(trifluoromethyl)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B8587185.png)
![3,5-Diamino-4-[(Naphthalen-2-Yl)Hydrazono]Pyrazole](/img/structure/B8587189.png)


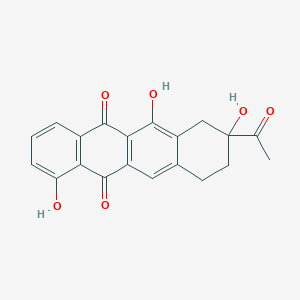
![5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B8587216.png)

